molecular formula C14H13NO2 B1353068 Ethyl 2-pyridin-3-ylbenzoate CAS No. 225797-25-1

Ethyl 2-pyridin-3-ylbenzoate

Cat. No.: B1353068
CAS No.: 225797-25-1
M. Wt: 227.26 g/mol
InChI Key: ZWYKSNWZBPGCDQ-UHFFFAOYSA-N
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Description

Ethyl 2-pyridin-3-ylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a pyridine ring through an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-pyridin-3-ylbenzoate typically involves the esterification of 2-pyridin-3-ylbenzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The reaction can be represented as follows:

2-pyridin-3-ylbenzoic acid+ethanolH2SO4ethyl 2-pyridin-3-ylbenzoate+water\text{2-pyridin-3-ylbenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-pyridin-3-ylbenzoic acid+ethanolH2​SO4​​ethyl 2-pyridin-3-ylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-pyridin-3-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 2-pyridin-3-ylbenzoic acid.

    Reduction: 2-pyridin-3-ylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Ethyl 2-pyridin-3-ylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-pyridin-3-ylbenzoate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 2-pyridin-3-ylbenzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it an interesting candidate for further research in medicine and biology.

Properties

IUPAC Name

ethyl 2-pyridin-3-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-4-3-7-12(13)11-6-5-9-15-10-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYKSNWZBPGCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458747
Record name Ethyl 2-pyridin-3-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225797-25-1
Record name Ethyl 2-pyridin-3-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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